Morin hydrate

Vue d'ensemble

Description

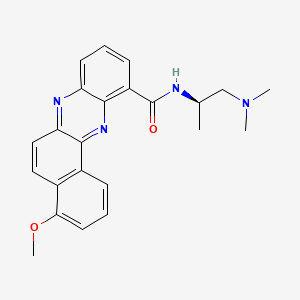

Morin hydrate is a bioflavonoid mainly obtained from fruits, stem, and leaves of Moraceae family members’ plants . It is a yellowish pigment and a fluorescent indicator . It has been shown to protect cells against oxygen radical damage .

Synthesis Analysis

Morin hydrate has been encapsulated into solid lipid nanoparticles to overcome the issues of its poor aqueous solubility and low oral bioavailability . It has also been loaded into microemulsion for the management of Alzheimer’s diseases .Molecular Structure Analysis

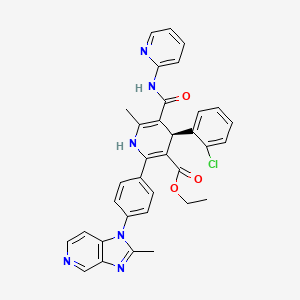

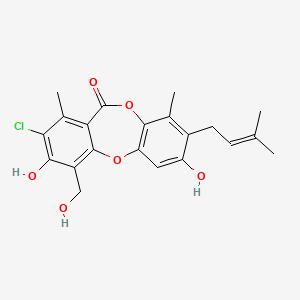

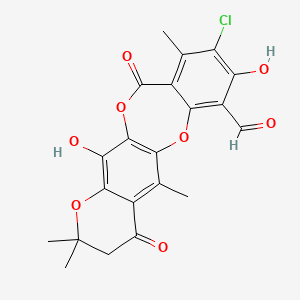

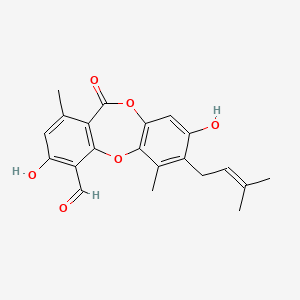

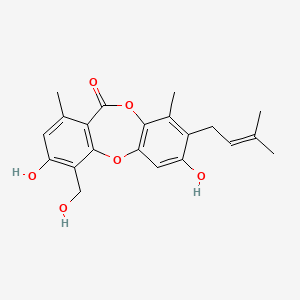

The molecular structure of Morin hydrate can be found in various scientific diagrams .Chemical Reactions Analysis

Morin hydrate has been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a murine macrophage cell line . It has also been studied in different physiological media .Physical And Chemical Properties Analysis

Morin hydrate has a molecular weight of 320.25 g/mol . Its solubility and degradation kinetics in different physiological media have been investigated . It is a yellowish pigment and a fluorescent indicator .Applications De Recherche Scientifique

-

Pharmacological Applications

- Field : Pharmacology

- Application : Morin hydrate has been discovered to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer due to its unique chemical structure .

- Methods : The pharmacological effects of morin were shown to play a crucial role in numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin, to prevent the disease and attenuate the progression of the illness .

- Results : Extensive in vitro or in vivo research has been performed to explore the beneficial effects of morin .

-

Anti-Inflammatory Applications

- Field : Immunology

- Application : Morin hydrate has unique anti-inflammatory properties .

- Methods : The anti-inflammatory properties of morin hydrate have been studied through both in vitro and in vivo studies .

- Results : Numerous studies have highlighted the potential application of morin or morin hydrate given its unique anti-inflammatory properties .

-

Melanoma Therapy

- Field : Oncology

- Application : Morin is a bioflavonoid with the potential for use in the treatment of cancer, including melanoma .

- Methods : Morin hydrate (MH) encapsulation in mesoporous silica nanoparticles (MSNs) was investigated to enhance morin bioavailability and consequently increase the antitumor effects in melanoma cells .

- Results : The effect of MH and MH-MSNs on reducing cell viability was time- and concentration-dependent in all melanoma cell lines .

-

Solubility and Stability Studies

- Field : Pharmaceutical Sciences

- Application : The solubility, stability, and degradation kinetics of Morin hydrate in different physiological solutions have been studied .

- Methods : The solubility and degradation kinetics of Morin hydrate in different physiological media, namely, 0.1 N HCl (pH 1.2), sodium acetate buffer (pH 5.0), water (pH 7.0), phosphate buffer saline (pH 7.4) and tris base (pH 9.0), were investigated via classical spectroscopic methods .

- Results : The solubility and stability of Morin hydrate varied significantly in different biological media and storage conditions. The solubility of Morin hydrate was pH-dependent and increased with the increase in pH .

-

Modulation of Cellular Signaling Pathways

- Field : Molecular Biology

- Application : Morin hydrate has been found to modulate various cellular signaling pathways .

- Methods : Morin hydrate exhibits its pharmacological activities by modulating various cellular signaling pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-қB), Mitogen-activated protein kinase (MAPK), Janus kinases/ Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), Endoplasmic reticulum (ER), Mitochondrial-mediated apoptosis, Wnt/β-catenin, and Mechanistic target of rapamycin (mTOR) .

- Results : The modulation of these pathways by Morin hydrate has been associated with its pharmacological effects .

-

Increased Bioavailability

- Field : Pharmacokinetics

- Application : Morin hydrate has been found to have increased bioavailability, which enhances its pharmacological actions against numerous chronic and lifestyle-related degenerative diseases .

- Methods : The bioavailability of Morin hydrate has been studied in relation to its pharmacological actions .

- Results : Increased bioavailability and better pharmacological actions of Morin hydrate against numerous chronic and lifestyle-related degenerative diseases have been demonstrated .

-

Attention-Deficit/Hyperactivity Disorder (ADHD) Treatment

- Field : Neurology

- Application : Morin hydrate has been found to have a neuroprotective effect against Attention-Deficit/Hyperactivity Disorder (ADHD) induced by Monosodium glutamate (MSG) and/or Protein Malnutrition in rat pups .

- Methods : The study explored the association between MSG, Protein Malnutrition (PM), and induced brain injury similar to ADHD. Moreover, it determined the underlying mechanistic protective pathways of morin hydrate .

- Results : The study is the first to explore the association between MSG, PM, and induced brain injury similar to ADHD .

-

Antibacterial Activity

-

Antiviral Activity

-

Anti-Metabolic Disorders

- Field : Endocrinology

- Application : Morin hydrate has been found to exhibit therapeutic effects against metabolic disorders .

- Methods : The therapeutic effects of morin hydrate against metabolic disorders have been studied through both in vitro and in vivo studies .

- Results : Morin hydrate has been found to be effective in treating various metabolic disorders .

-

Neurotoxicity Treatment

- Field : Neurology

- Application : Morin hydrate has been found to exhibit therapeutic effects against neurotoxicity .

- Methods : The therapeutic effects of morin hydrate against neurotoxicity have been studied through both in vitro and in vivo studies .

- Results : Morin hydrate has been found to be effective in treating neurotoxicity .

-

Gastritis Treatment

- Field : Gastroenterology

- Application : Morin hydrate has been found to exhibit therapeutic effects against gastritis .

- Methods : The therapeutic effects of morin hydrate against gastritis have been studied through both in vitro and in vivo studies .

- Results : Morin hydrate has been found to be effective in treating gastritis .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morin hydrate | |

CAS RN |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid](/img/structure/B1676667.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)

![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)

![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)

![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)